N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4/c1-16-13-17(2)29(27-16)20(21-9-6-12-33-21)15-25-23(31)24(32)26-18-7-5-8-19(14-18)28-11-4-3-10-22(28)30/h5-9,12-14,20H,3-4,10-11,15H2,1-2H3,(H,25,31)(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSWRSTWLMJLQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide is a synthetic compound notable for its complex structure, which includes pyrazole and furan moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 395.5 g/mol. The structure features a pyrazole ring, a furan ring, and a phenyl group substituted with a piperidine derivative. The presence of these functional groups suggests diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 395.5 g/mol |
| IUPAC Name | N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanism typically involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- Receptor Modulation : Interaction with receptors can alter signaling pathways, impacting cellular responses.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the pyrazole moiety has been linked to the inhibition of cell proliferation in various cancer cell lines (e.g., H460, A549). The compound's potential as an anticancer agent is supported by:
- In vitro cytotoxicity assays showing effective inhibition of cancer cell growth.
- Molecular docking studies indicating favorable binding interactions with cancer-related targets.
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Research indicates that pyrazole derivatives often exhibit broad-spectrum antimicrobial activity against bacteria and fungi. Key findings include:
- Minimum Inhibitory Concentrations (MIC) ranging from 2.50 to 20 µg/mL against various strains.
- Significant inhibition of bacterial DNA gyrase B activity, comparable to established antibiotics like ciprofloxacin.
Anti-inflammatory Activity
The anti-inflammatory effects of the compound have been evaluated through assays measuring membrane stabilization and cytokine production. Results include:
- High percentages of human red blood cell (HRBC) membrane stabilization (up to 99%).
- Reduction in pro-inflammatory cytokines in cellular models.
Case Studies and Research Findings
- Study on Anticancer Properties :
- Antimicrobial Efficacy :
-
Anti-inflammatory Mechanisms :
- In studies assessing anti-inflammatory activity, compounds demonstrated significant HRBC membrane stabilization percentages, indicating potential therapeutic applications in inflammatory diseases .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with pyrazole and furan derivatives exhibit promising anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study : A derivative of this compound demonstrated significant cytotoxic effects against breast cancer cells in vitro, with IC50 values indicating potent activity at low concentrations. The mechanism involved the modulation of key signaling pathways related to cell survival and apoptosis.
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity, which is often linked to the modulation of inflammatory mediators such as cytokines and chemokines. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.
Case Study : In a controlled study, a similar pyrazole-furan compound was shown to reduce inflammation in animal models of arthritis, demonstrating decreased swelling and pain scores compared to control groups.
Neurological Applications
The oxopiperidine moiety in the compound may confer neuroprotective effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems or protect against neurodegeneration.
Case Study : Research on related compounds has revealed their efficacy in models of neurodegenerative diseases, where they exhibited protective effects against oxidative stress-induced neuronal damage.
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Condensation | Pyrazole, Furan |
| Step 2 | Amidation | Ethylenediamine, Coupling Reagent |
Key Findings:
- Binding Affinity : The compound exhibits high binding affinity for COX enzymes, suggesting its potential as an anti-inflammatory agent.
- Cellular Uptake : Studies indicate efficient cellular uptake due to its lipophilic nature, enhancing its bioavailability.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized for reproducibility?
- Methodological Answer : Multi-step synthesis is typically required, starting with coupling the pyrazole and furan moieties via alkylation or nucleophilic substitution. The ethanediamide linker is introduced through condensation reactions (e.g., using oxalyl chloride), followed by functionalization of the phenyl group with 2-oxopiperidin. Key steps involve:
- Temperature control : Maintain 0–5°C during acyl chloride formation to prevent side reactions .
- Catalyst selection : Use triethylamine or DMAP to enhance coupling efficiency .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity .
Q. How can spectroscopic and crystallographic techniques validate the compound’s structural integrity?
- Methodological Answer :
- NMR : Assign peaks for pyrazole (δ 2.2–2.5 ppm for methyl groups), furan (δ 6.3–7.4 ppm), and oxopiperidin (δ 3.1–3.5 ppm for piperidin protons) .
- X-ray crystallography : Resolve spatial arrangements of the pyrazole-furan-ethyl bridge and confirm hydrogen bonding between the ethanediamide linker and phenyl group .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 508.2) .
Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?
- Methodological Answer :
- Solubility : Test in DMSO (high solubility for biological assays), ethanol (moderate), and water (low; <0.1 mg/mL). Adjust with co-solvents like PEG-400 .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for hydrolysis of the ethanediamide bond at acidic pH (pH <3) .
Advanced Research Questions
Q. How can computational modeling predict this compound’s interaction with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., CDK2 or EGFR kinases). The pyrazole and furan groups may engage in hydrophobic interactions, while the oxopiperidin moiety could form hydrogen bonds .
- MD simulations : Analyze conformational stability over 100 ns trajectories (GROMACS) to assess binding affinity and residence time .
Q. What experimental strategies resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer :
- Assay standardization : Compare results from cell-free (e.g., enzymatic inhibition) vs. cell-based assays (e.g., viability in HeLa cells). Note differences in membrane permeability or off-target effects .
- Metabolic stability : Use liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated oxidation of the furan ring) that may reduce in vivo efficacy .
Q. How can structure-activity relationship (SAR) studies optimize the 2-oxopiperidin substituent for enhanced selectivity?
- Methodological Answer :
- Analog synthesis : Replace 2-oxopiperidin with morpholine, piperazine, or azepane rings. Test inhibitory activity against related enzymes (e.g., PI3K vs. mTOR) .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen bond acceptors (oxopiperidin carbonyl) and hydrophobic regions (pyrazole methyl groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
